N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-3-2-4-13(19)17-10)18-15(21)11-5-7-12(8-6-11)20(23)24/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABORXALYBPZTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxopyrido[1,2-a]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS: 946381-32-4)
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide (CAS: 325478-98-6)
- Structure : Replaces the benzamide with a benzohydrazide group and introduces a 4-methylpiperidin-1-yl substituent.
- Molecular Formula : C₂₁H₂₂N₆O₂.
- Molecular Weight : 390.4 g/mol .
- Key Differences : The hydrazide linkage and piperidinyl group may alter hydrogen-bonding capacity and metabolic stability.
Heterocyclic Core Modifications
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives
- Structure : Features a benzo[b][1,4]oxazin-3-one core fused with a pyrimidine ring.
- Synthesis : Prepared via reactions involving phenyl-1,2,4-oxadiazoles and acetic acid derivatives under basic conditions .
- Key Differences: The benzo-oxazine moiety introduces additional oxygen-based polarity, contrasting with the pyrido-pyrimidinone core of the target compound.
Pyrimido[4,5-d]Pyrimidin-4(1H)-one Derivatives
- Example: N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-7,8,9,10-Tetrahydropyrimidino[4',5':4,5]Pyrimido[1,2-a][1,3]Diazepin-12(5H)-yl)Phenyl)Acrylamide (3c)
- Structure: Contains a fused pyrimidino-pyrimido-diazepinone system with an acrylamide substituent.
- Key Differences: Increased structural complexity and the presence of a diazepinone ring may enhance binding affinity to specific biological targets compared to simpler pyrido-pyrimidinones .
Comparative Analysis Table
Biological Activity
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₃ |
| Molecular Weight | 284.27 g/mol |
| CAS Number | 904824-97-1 |
The compound features a pyrido[1,2-a]pyrimidine core linked to a nitro-substituted benzamide group, which is significant for its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds in the pyrido[1,2-a]pyrimidine class exhibit various biological activities, including:
1. Anticancer Activity:
Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, they may act as inhibitors of kinases involved in cell cycle regulation and apoptosis.
2. Antimicrobial Properties:
Pyrido[1,2-a]pyrimidines have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
3. Enzyme Inhibition:
These compounds may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting rapidly dividing cells like those in tumors.
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives. Among these, this compound showed promising results against human cancer cell lines, exhibiting IC50 values indicating potent cytotoxicity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of related compounds revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial DNA replication processes .
Comparative Biological Activity Table
Q & A
Q. Critical Parameters :
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (amide step); 80–100°C (cyclization) | Higher cyclization temperatures improve ring closure but risk decomposition |
| Solvent | DMF or THF | DMF enhances solubility but may require rigorous drying |
| Reaction Time | 12–24 hours (cyclization) | Prolonged time increases conversion but may degrade sensitive nitro groups |
Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-HRMS with [M+H]⁺ ion at m/z 353.08 (calculated) confirms molecular weight .
Resolving Contradictions : Discrepancies in carbonyl peak positions (e.g., solvent-induced shifts in DMSO vs. CDCl₃) require cross-validation with IR spectroscopy (C=O stretches at 1660–1680 cm⁻¹) .
What in vitro assays are recommended for initial bioactivity screening?
Basic Research Question
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer Potential : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin controls .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2), using ATP/NADH depletion as readouts .
Methodological Note : Include nitroreductase-specific assays to evaluate nitro group metabolic activation .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Advanced Research Question
-
Substituent Analysis :
Position Modification Observed Effect Pyrimidinone C-2 Methyl → Ethyl Increased lipophilicity (logP +0.5) but reduced COX-2 inhibition Benzamide para-NO₂ Replace with CF₃ Enhanced metabolic stability (t₁/₂ +2h) but lower solubility -
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to COX-2 or kinase active sites . Validate with mutagenesis studies on key residues (e.g., COX-2 Arg120) .
What strategies improve synthetic yield while minimizing byproducts?
Advanced Research Question
- Design of Experiments (DoE) : Optimize via response surface methodology (RSM) for variables like solvent ratio (DMF:H₂O) and catalyst loading .
- Byproduct Mitigation :
Case Study : A 15% yield increase was achieved by replacing THF with DMF and adding molecular sieves during cyclization .
How are molecular targets (e.g., enzymes) identified and validated for this compound?
Advanced Research Question
- Target Identification :
- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- SPR Biosensing : Measure binding kinetics to immobilized kinases (KD < 1 μM suggests high affinity) .
- Validation : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in cell lines; loss of compound efficacy confirms target relevance .
How should conflicting bioactivity data across studies be addressed?
Advanced Research Question
-
Root-Cause Analysis :
Contradiction Resolution Strategy Variable IC₅₀ values Standardize assay conditions (e.g., serum concentration, passage number) Discrepant MICs Use CLSI guidelines for antimicrobial testing; validate with reference strains -
Meta-Analysis : Pool data from ≥3 independent studies; apply Cohen’s d to quantify effect size heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
